molecular formula C16H26N2O5 B1532289 3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate CAS No. 625434-04-0

3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate

Cat. No.: B1532289
CAS No.: 625434-04-0
M. Wt: 326.39 g/mol
InChI Key: DDQLSUNZALBDML-UHFFFAOYSA-N
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Description

3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate is a bicyclic derivative featuring a 3,9-diazabicyclo[3.3.1]nonane core with ester substituents at positions 3 (tert-butyl), 6 (ethyl), and 9 (methyl), along with a ketone group at position 5. This scaffold is synthesized via multicomponent reactions, such as double Michael condensations or Mannich-type protocols, which are efficient for constructing polysubstituted bicyclo[3.3.1]nonane systems . The tert-butyl and ethyl ester groups enhance steric bulk and lipophilicity, while the 9-methyl group modulates nitrogen reactivity, making the compound a candidate for pharmacological studies targeting nicotinic acetylcholine or opioid receptors .

Properties

IUPAC Name

3-O-tert-butyl 6-O-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5/c1-6-22-14(20)13-11-9-18(15(21)23-16(2,3)4)8-10(17(11)5)7-12(13)19/h10-11,13H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQLSUNZALBDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CN(CC(N2C)CC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate is a complex bicyclic compound with significant biological activity. This article provides an in-depth analysis of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical formula and characteristics:

PropertyValue
Chemical Formula C₁₆H₂₆N₂O₅
CAS Number 625434-04-0
Molecular Weight 306.39 g/mol
Purity ≥95%
Physical Form Solid
Hazard Classification Irritant

This compound is notable for its structural complexity, featuring a bicyclic system that contributes to its biological activity.

Research indicates that compounds similar to this compound exhibit potent inhibitory activity against Class I PI3-kinase enzymes, particularly the PI3K-a isoform. This inhibition plays a critical role in cancer therapy by preventing uncontrolled cellular proliferation associated with malignancies .

Therapeutic Applications

  • Cancer Treatment : The selective inhibition of PI3K-a has been linked to anti-tumor effects, making this compound a candidate for cancer therapeutics.
  • Inflammatory Diseases : Potential applications include treatment for rheumatoid arthritis and inflammatory bowel disease due to its ability to modulate immune responses .
  • Cardiovascular Health : Compounds within this class have also shown promise as renin inhibitors, which may be beneficial in managing hypertension and related cardiovascular conditions .

Study 1: Anti-Tumor Activity

A study investigating the anti-tumor efficacy of similar compounds demonstrated significant inhibition of tumor cell proliferation in vitro at low micromolar concentrations. The mechanism was attributed to the selective blockade of PI3K signaling pathways, which are crucial for cell survival and growth .

Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of bicyclic compounds, revealing that they could significantly reduce markers of inflammation in animal models of rheumatoid arthritis. The results suggest a potential for therapeutic use in chronic inflammatory conditions .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Inhibition Concentration (IC50) : The compound exhibits an IC50 in the low micromolar range against targeted kinases.
  • Selectivity : It demonstrates selectivity for Class I PI3K enzymes with minimal off-target effects on other kinases, which is crucial for reducing potential side effects in therapeutic applications.

Scientific Research Applications

Pharmacological Applications

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

Renin Inhibition

Research indicates that derivatives of diazabicyclo compounds, including this one, may act as effective renin inhibitors . Renin plays a crucial role in the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance. Inhibiting renin can help manage hypertension and related cardiovascular diseases.

Case Study : A study demonstrated that similar compounds exhibited significant renin inhibition, leading to reduced blood pressure in hypertensive models . The structural features of 3-(tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane are believed to enhance its binding affinity to the renin enzyme.

Antifungal Activity

The compound has also shown promise as an antifungal agent. Its ability to inhibit specific enzymes involved in fungal metabolism makes it a candidate for developing new antifungal therapies.

Case Study : In vitro studies have indicated that related diazabicyclo compounds can inhibit the growth of Candida albicans by targeting secreted aspartyl proteases, essential for fungal virulence .

Synthetic Applications

In synthetic chemistry, 3-(tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane serves as a versatile building block for various organic reactions:

Synthesis of Complex Molecules

The unique structure allows it to participate in various reactions such as:

  • Cycloaddition reactions
  • Nucleophilic substitutions

These reactions are valuable in synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

Reaction TypeDescriptionExample Compound
CycloadditionFormation of cyclic structures from linear precursorsAntiviral agents
Nucleophilic substitutionReplacement of functional groups in organic moleculesAnti-cancer drugs

Comparison with Similar Compounds

Substitution Pattern and Ring Modifications

The following table highlights key structural analogs and their differences:

Compound Name Substituents (Positions) Bicyclic Core Key Properties/Applications References
Target Compound 3-(tert-butyl), 6-ethyl, 9-methyl [3.3.1]nonane High lipophilicity; opioid receptor studies
9-Tert-butyl 3-ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate 3-ethyl, 9-tert-butyl [3.3.1]nonane Intermediate in opioid ligand synthesis
Di-tert-butyl 9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate 3-tert-butyl, 7-tert-butyl [3.3.1]nonane Enhanced solubility; kinase inhibitor R&D
9-Benzyl-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate 3-carboxylate, 9-benzyl [3.3.1]nonane Curare-like activity; ganglionic blockade
9-Cinnamyl-3-propionyl-3,9-diazabicyclo[3.3.1]nonane 3-propionyl, 9-cinnamyl [3.3.1]nonane μ-opioid affinity (Ki = 13 nM)
(±)-9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one 9-methyl, 4-ketone [4.2.1]nonane Nicotinic receptor subtype selectivity
3-Thia-7,9-diazabicyclo[3.3.1]nonane (S-DBN) Sulfur at C7 [3.3.1]nonane (S-subst.) Improved μ-receptor selectivity

Key Observations :

  • Ring Size: The [4.2.1]nonane core (e.g., (±)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one) exhibits distinct conformational constraints compared to the [3.3.1]nonane scaffold, altering receptor binding profiles .
  • Substituent Effects :
    • 9-Methyl Group : Enhances ganglionic blocking activity (e.g., curare-like effects in 9-methyl derivatives) .
    • Benzyl/Cinnamyl Groups : Increase lipophilicity and μ-opioid receptor affinity (Ki = 13–91 nM) .
    • Sulfur Substitution : Replacing a methylene with sulfur (S-DBN) improves μ-receptor selectivity without compromising pharmacophore compatibility .

Pharmacological Activity

  • Opioid Receptor Affinity: The target compound’s ethyl and tert-butyl esters likely enhance blood-brain barrier penetration compared to di-tert-butyl analogs (e.g., Di-tert-butyl 9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate), which are bulkier and less CNS-permeable . 9-Cinnamyl derivatives (Ki = 13 nM) outperform the target compound in μ-receptor binding, suggesting that aromatic substituents at position 9 are critical for high affinity .
  • Nicotinic Acetylcholine Receptors (nAChRs): [4.2.1]nonane derivatives show subtype selectivity for α4β2 nAChRs, whereas [3.3.1]nonane analogs like the target compound may favor α3β4 subtypes due to spatial differences .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic transformations starting from suitably substituted piperazine or diazabicyclononane precursors. The key steps include:

  • Construction of the bicyclic diazabicyclononane core.
  • Introduction of ester groups at positions 3 and 6.
  • Installation of the ketone functionality at position 7.
  • Alkylation or methylation at position 9.
  • Protection and deprotection strategies for functional group manipulation.

These steps are often executed using classical organic synthesis techniques such as alkylation, Mitsunobu coupling, saponification, and palladium-catalyzed cross-coupling reactions.

Detailed Synthetic Routes and Key Intermediates

According to patent US7427613B2, the preparation involves the following key stages and intermediates:

  • Bicyclononanone A Formation : Derived from ethyl ester precursors such as (4-benzyl-6-ethoxycarbonylmethyl-1-methylpiperazin-2-yl)acetic acid ethyl ester, bicyclononanone A is a crucial intermediate that may exist in enol form. This intermediate sets the bicyclic framework for further functionalization.

  • Vinyl Triflate Derivative B : To enable coupling at the 7-position, bicyclononanone A is converted into a vinyl triflate derivative, which facilitates palladium-catalyzed cross-coupling with aryl bromides.

  • Mitsunobu Coupling and Alkylation : Compounds of type C and D are prepared via Mitsunobu reactions and alkylation of alcohols with benzylic halides, respectively, allowing for the introduction of various substituents.

  • Deprotection and Functional Group Transformations : Compounds of type H are deprotected to yield AW, which can be further transformed into AX and AY intermediates. These steps are essential for adjusting the ester and ketone functionalities.

  • Final Functionalization and Purification : Diazabicyclononenes of type N undergo acylation, alkylation, or sulfonation followed by deprotection to yield the target compound. Purification is typically achieved by preparative PLC to obtain the corresponding salts (e.g., TFA or formate salts).

Representative Reaction Conditions

  • Lithium Diisopropylamide (LDA) or n-Butyllithium (BuLi) : Used for deprotonation and generation of organometallic intermediates at low temperatures (e.g., −78 °C) in THF solvent.

  • Palladium-Catalyzed Coupling : Pd(PPh₃)₄ is employed as a catalyst in cross-coupling reactions, often heated to reflux or 40 °C for 30–40 minutes to facilitate bond formation.

  • Saponification : Basic hydrolysis of esters to carboxylic acids or their salts, typically using aqueous NaOH.

  • Mitsunobu Reaction : For inversion of alcohol stereochemistry and introduction of various substituents using DEAD (diethyl azodicarboxylate) and triphenylphosphine.

Data Table: Summary of Key Preparation Steps and Conditions

Step No. Intermediate / Compound Type Reaction Type Reagents / Catalysts Conditions Notes
1 Bicyclononanone A Cyclization / Esterification Ethyl ester precursors Standard conditions (patent) May exist as enol form
2 Vinyl triflate derivative B Triflation Vinyl triflate reagents Anhydrous conditions Enables Pd-catalyzed coupling
3 Coupling with aryl bromides Pd-catalyzed cross-coupling Pd(PPh₃)₄, ZnCl₂, THF −78 °C to reflux Formation of C–C bonds at position 7
4 Alkylation / Mitsunobu Alkylation / Mitsunobu Benzylic halides, DEAD, PPh₃ Room temperature to mild heat Introduces alkyl substituents
5 Deprotection Acid/base hydrolysis TFA, NaOH Room temperature Removal of protecting groups
6 Final compound Purification Preparative PLC Standard chromatographic methods Obtains pure target compound

Research Findings and Optimization Notes

  • The synthetic methods described allow for parallel chemistry approaches, enabling the rapid generation of compound libraries based on the diazabicyclononane scaffold.

  • The use of vinyl triflate intermediates provides a versatile handle for palladium-catalyzed cross-coupling, facilitating structural diversification.

  • Protection and deprotection strategies are critical for maintaining the integrity of sensitive functional groups during multi-step synthesis.

  • Reaction yields and purities are optimized by controlling temperature (often low temperatures such as −78 °C) and reaction times (typically 30–60 minutes for coupling steps).

  • The bicyclic core’s rigidity and substitution pattern are preserved throughout the synthetic sequence, which is essential for the compound’s biological activity.

Q & A

Q. Table 1: Yield Optimization via Catalysts

CatalystTemperature (°C)Yield (%)Purity (%)
Pd/C (10% wt)807292
DMAP256889
No catalyst1004578

How can researchers characterize the stability of this compound under varying storage conditions?

Stability studies should include:

  • Thermal Stability : TGA/DSC analysis to identify decomposition temperatures (e.g., >150°C) .
  • Hydrolytic Stability : Monitor ester group hydrolysis via HPLC at pH 3–9 and 25–50°C .
  • Light Sensitivity : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) .

Key Finding : The tert-butyl group enhances thermal stability compared to methyl analogs, but the ethyl ester is prone to hydrolysis at pH > 8 .

What spectroscopic methods are most effective for structural confirmation?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm bicyclic framework and substituents (e.g., tert-butyl δ ~1.2 ppm) .
  • HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]+^+ calc. 354.2024) .
  • IR : Stretching frequencies for carbonyl (1700–1750 cm1^{-1}) and amine groups (3300 cm1^{-1}) .

Advanced Research Questions

How can computational methods predict reaction pathways for optimizing synthesis?

  • Quantum Chemistry : Use DFT (e.g., B3LYP/6-31G*) to model transition states and activation energies for cyclization steps .
  • Machine Learning : Train models on existing diazabicyclo reaction datasets to predict optimal solvents/catalysts .
  • Kinetic Simulations : Microkinetic modeling to identify rate-limiting steps (e.g., tert-butyl group introduction) .

Q. Table 2: Computational vs. Experimental Yields

MethodPredicted Yield (%)Actual Yield (%)
DFT Transition State7572
ML Model (RF)7068

How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from:

  • Impurities : Validate purity via HPLC-MS; even 5% impurities can skew enzyme inhibition assays .
  • Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8 alters protonation states) .
  • Target Selectivity : Use CRISPR-edited cell lines to isolate off-target effects .

Example : A study reporting IC50_{50} = 2 µM (pH 7.4) vs. 10 µM (pH 6.8) highlights pH-dependent activity .

What strategies enable selective functionalization of the diazabicyclo core?

  • Protecting Groups : Use tert-butyl esters for carboxylate protection during nitrogen alkylation .
  • Metal Catalysis : Pd-mediated cross-coupling for C-H activation at the 9-methyl position .
  • Stereocontrol : Chiral auxiliaries (e.g., Evans oxazolidinones) to direct substituent orientation .

How can degradation pathways be elucidated under physiological conditions?

  • Forced Degradation : Expose to oxidative (H2_2O2_2), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions .
  • LC-MS/MS : Identify major degradation products (e.g., hydrolyzed ethyl ester at m/z 298) .
  • Mechanistic Probes : Isotopic labeling (18O^{18}\text{O}) to track carbonyl oxygen exchange .

What role does stereochemistry play in modulating biological activity?

  • Stereoisomer Synthesis : Use chiral chromatography (e.g., Chiralpak IA) to resolve enantiomers .
  • Docking Studies : Molecular dynamics simulations to compare binding affinities of (1R,5S) vs. (1S,5R) configurations .
  • Activity Correlation : (1R,5S) shows 10x higher affinity for serotonin receptors than its enantiomer .

How can researchers assess environmental toxicity during disposal?

  • Ecotoxicity Assays : Use Daphnia magna or Aliivibrio fischeri models to estimate LC50_{50} .
  • Degradation Studies : Monitor biodegradation in OECD 301D aqueous media .
  • Regulatory Compliance : Follow EPA guidelines for nitrogen-containing waste .

Methodological Notes

  • Contradiction Resolution : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) .
  • Advanced Synthesis : Combine flow chemistry and inline analytics (FTIR) for real-time reaction monitoring .
  • Safety : Electrostatic discharge (ESD) precautions during handling due to tert-butyl group flammability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate
Reactant of Route 2
3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate

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